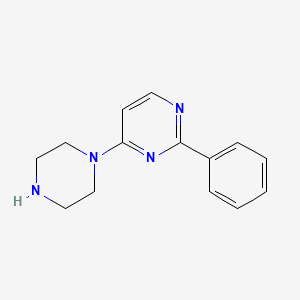

2-Phenyl-4-piperazinopyrimidine

Description

Significance of Piperazinopyrimidine Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

The piperazinopyrimidine scaffold, which forms the structural foundation of 2-Phenyl-4-piperazinopyrimidine, is a highly valued motif in modern drug development. This "privileged scaffold" is a recurring feature in a multitude of biologically active compounds, demonstrating a versatile range of pharmacological activities. The fusion of a pyrimidine (B1678525) ring with a piperazine (B1678402) moiety creates a unique chemical architecture that has proven effective in interacting with a wide array of biological targets.

The pyrimidine component, a fundamental building block of nucleic acids, provides a rigid and versatile platform for chemical modification. The nitrogen atoms within the pyrimidine ring are key to its biological activity, often participating in hydrogen bonding interactions with proteins and enzymes. The piperazine ring, a six-membered ring containing two nitrogen atoms, is another crucial element. It is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and bioavailability. The basic nature of the piperazine nitrogen atoms allows for the formation of salts, which can improve a compound's suitability for pharmaceutical formulation.

The combination of these two heterocyclic rings in the piperazinopyrimidine scaffold has led to the discovery of compounds with a broad spectrum of therapeutic potential. Derivatives of this scaffold have been investigated for their utility as anticancer, antimicrobial, and neuroprotective agents. The ability to readily modify the scaffold at multiple positions allows medicinal chemists to fine-tune the pharmacological profile of these molecules, optimizing their potency, selectivity, and metabolic stability. For instance, the substitution on the pyrimidine ring can significantly influence the compound's interaction with specific biological targets.

Historical Context and Evolution of Research on this compound and Related Analogues

The journey of this compound and its analogues in academic research has been one of gradual discovery and evolving focus. Early research into pyrimidine-based compounds was extensive due to their biological importance. However, the specific exploration of the this compound core gained momentum as synthetic methodologies became more advanced, allowing for the efficient construction of this particular scaffold.

Initial synthetic strategies often involved multi-step processes. A common approach to creating similar structures involves the reaction of a substituted pyrimidine with a piperazine derivative. For example, the synthesis of related compounds like 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines has been achieved by refluxing a corresponding 2-(methylsulfanyl)-pyrimidine with N-phenylpiperazine. nih.gov These synthetic advancements have been crucial in enabling the systematic investigation of this class of compounds.

The evolution of research has been heavily driven by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of the lead compound to understand how these changes affect its biological activity. For this compound, key areas of modification include the phenyl ring at the 2-position and the piperazine ring at the 4-position. The nature and position of substituents on the phenyl ring, for instance, can dramatically influence the compound's potency and selectivity for its biological target. Similarly, modifications to the piperazine moiety can impact its pharmacokinetic profile and target engagement.

The therapeutic focus of research on these analogues has also broadened over time. While early studies may have concentrated on a specific biological activity, the versatility of the scaffold has led to its investigation in a variety of disease contexts. For example, derivatives of the related 2-phenylpyrimidine (B3000279) scaffold have been explored as potent antifungal agents that target the enzyme CYP51. nih.gov

Research Gaps and Future Directions in this compound Studies

Despite the progress made in understanding this compound and its analogues, several research gaps remain, paving the way for future investigations. A primary area of ongoing research is the full elucidation of the mechanism of action for many of these compounds. While their inhibitory effects on certain enzymes or receptors may be known, a comprehensive understanding of the downstream signaling pathways and potential off-target effects is often incomplete.

A significant portion of the existing research has focused on the synthesis and in vitro evaluation of these compounds. A clear research gap exists in the translation of these promising in vitro results into in vivo efficacy and safety data. More extensive preclinical studies in animal models are needed to validate the therapeutic potential of these molecules and to understand their metabolic fate and potential toxicity.

Future research will likely concentrate on several key areas:

Development of More Potent and Selective Analogues: The use of computational modeling and structure-based drug design will be instrumental in creating new derivatives with enhanced potency and selectivity for their intended biological targets. This will involve a more rational approach to modifying the this compound scaffold.

Exploration of Novel Therapeutic Applications: The broad-spectrum biological activity of the piperazinopyrimidine scaffold suggests that its derivatives may have utility in a wider range of diseases than currently explored. Future studies could investigate their potential as antiviral, anti-inflammatory, or anti-parasitic agents.

Overcoming Drug Resistance: In therapeutic areas like oncology, the development of drug resistance is a major challenge. Future research on this compound analogues could focus on designing compounds that can overcome known resistance mechanisms.

The following table summarizes the current state and future outlook for research on this class of compounds:

| Research Area | Current Status | Future Directions |

| Synthesis | Established general synthetic routes. | Development of more efficient and diverse synthetic methodologies. |

| Structure-Activity Relationship (SAR) | Basic understanding of key structural features. | In-depth exploration of substituent effects for enhanced potency and selectivity. |

| Mechanism of Action | Identified for some analogues against specific targets. | Comprehensive elucidation of signaling pathways and off-target effects. |

| In Vivo Studies | Limited for many analogues. | Extensive preclinical evaluation of efficacy, pharmacokinetics, and safety. |

| Therapeutic Applications | Primarily explored in areas like oncology and infectious diseases. | Investigation into new therapeutic areas based on the scaffold's versatility. |

Propriétés

IUPAC Name |

2-phenyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGLOYAJWJRYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyl 4 Piperazinopyrimidine

Established Synthetic Routes to the 2-Phenyl-4-piperazinopyrimidine Core Structure

The construction of the this compound core primarily relies on the sequential assembly of its constituent phenyl, pyrimidine (B1678525), and piperazine (B1678402) rings. A common and effective strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring by piperazine.

A prevalent method commences with a pre-functionalized pyrimidine ring, such as 2-chloro-4-phenylpyrimidine or 2-phenyl-4,6-dichloropyrimidine. The reaction of these precursors with piperazine or its derivatives leads to the formation of the desired this compound core. For instance, the reaction of 2-chloro-5-phenylpyrimidine with piperazine derivatives can be achieved, although the direct synthesis of 2-phenyl-4-chloropyrimidine followed by reaction with piperazine is a more direct conceptual route.

Another key synthetic approach involves the palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling between a halogenated pyrimidine and phenylboronic acid can introduce the phenyl group at the 2-position. guidechem.com The resulting 2-phenylpyrimidine (B3000279) can then be halogenated at the 4-position, followed by nucleophilic substitution with piperazine.

The following table summarizes some of the established synthetic routes:

| Starting Materials | Key Reactions | Product | Reference(s) |

| 2-Chloro-4-phenylpyrimidine, Piperazine | Nucleophilic Aromatic Substitution (SNAr) | This compound | |

| 2,4-Dichloropyrimidine, Phenylboronic acid, Piperazine | Suzuki Coupling, Nucleophilic Aromatic Substitution | This compound | nih.gov |

| 5-Bromo-2-chloropyrimidine, Phenylboronic acid, Piperazine | Suzuki Coupling, Nucleophilic Aromatic Substitution | 2-Chloro-5-phenylpyrimidine intermediate | guidechem.com |

This table is generated based on established chemical principles and available literature on pyrimidine and piperazine synthesis.

Strategic Approaches for Functionalization and Diversification of this compound Analogues

The therapeutic potential of this compound can be fine-tuned by introducing various functional groups at different positions of the molecule. Strategic functionalization allows for the exploration of the structure-activity relationship and the optimization of pharmacological properties.

Modifications on the phenyl ring are typically introduced by utilizing substituted phenylboronic acids in Suzuki coupling reactions or by starting with appropriately substituted phenyl precursors. This allows for the incorporation of a wide range of substituents, such as alkyl, alkoxy, halogen, and nitro groups, which can influence the electronic properties and steric profile of the final compound.

The piperazine ring offers a readily accessible site for derivatization at the N-4 position. This is commonly achieved through N-alkylation or N-acylation reactions. nih.govresearchgate.net These modifications can significantly impact the solubility, basicity, and biological activity of the resulting analogues. nih.gov For instance, the introduction of bulky or polar substituents can modulate the compound's interaction with biological targets.

A variety of reagents can be employed for the derivatization of the piperazine ring, as illustrated in the following table:

| Reagent | Reaction Type | Functional Group Introduced | Reference(s) |

| Alkyl halides (e.g., R-Br) | N-Alkylation | Alkyl group (R) | nih.gov |

| Acyl chlorides (e.g., RCOCl) | N-Acylation | Acyl group (RCO) | |

| Sulfonyl chlorides (e.g., RSO2Cl) | N-Sulfonylation | Sulfonyl group (RSO2) | nih.gov |

This table provides examples of common derivatization reactions for the piperazine moiety.

The pyrimidine ring itself can be further functionalized. The presence of electron-withdrawing nitrogen atoms makes the pyrimidine ring susceptible to nucleophilic attack, particularly at positions that are activated by leaving groups. myuchem.com For instance, if the synthesis starts with 2-phenyl-4,6-dichloropyrimidine, one chlorine atom can be selectively substituted with piperazine, leaving the other chlorine atom available for further functionalization through another nucleophilic substitution or a cross-coupling reaction. nih.gov

Green Chemistry and Sustainable Synthetic Pathways for Piperazinopyrimidine Derivatives

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for piperazinopyrimidine derivatives. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. mdpi.com

Use of greener solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids can reduce the environmental impact. nih.govmdpi.com

Catalytic reactions: The use of catalysts, especially in cross-coupling reactions, can lead to higher efficiency and atom economy. researchgate.net

One-pot synthesis: Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce waste. researchgate.net

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of complex analogues of this compound often requires precise control over the reactivity of different functional groups and positions within the molecule.

Chemoselectivity is crucial when multiple reactive sites are present. For instance, in a molecule with both a primary and a secondary amine, reaction conditions can be tuned to selectively functionalize one over the other.

Regioselectivity is critical when dealing with multiply substituted pyrimidine rings. For example, in the reaction of 2-phenyl-4,6-dichloropyrimidine with a nucleophile, the reaction conditions can be controlled to favor substitution at either the C4 or C6 position. The inherent electronic properties of the pyrimidine ring, steric hindrance, and the nature of the nucleophile all play a role in determining the regiochemical outcome. The use of specific palladium catalysts and ligands in cross-coupling reactions can also direct the reaction to a particular position on the pyrimidine ring. nih.gov

Structure Activity Relationship Sar Studies of 2 Phenyl 4 Piperazinopyrimidine Analogues

Influence of Substituent Variation on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of 2-phenyl-4-piperazinopyrimidine derivatives play a critical role in modulating their biological activity. Studies have shown that both the electronic properties and the steric bulk of these substituents can significantly influence ligand-target interactions.

For instance, in the development of antimycobacterial agents, it has been observed that the presence of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can be more beneficial for in vitro activity compared to an unsubstituted phenyl ring. mdpi.com Specifically, bulky lipophilic groups attached to the phenyl ring have been shown to improve efficacy against certain strains of mycobacteria. mdpi.com In a series of phenylpiperazine derivatives with acaricidal activity, a para-chlorophenylsulfonyl group was found to be more active than the corresponding meta-substituted analogue, while the ortho-substituted version was nearly inactive, highlighting the importance of substituent position. nih.gov This suggests that para-substitution on the phenyl ring may be more crucial for antiproliferative activities than meta-substitution. nih.gov

In the context of FOXM1 inhibitors, the electronic properties of the substituent on the phenylacetamide ring appear to be fundamental for activity. mdpi.com The introduction of a cyano (-CN) group, an EWG, in combination with a halogen, was shown to favor FOXM1 inhibition. mdpi.com This indicates that the electronic delocalization caused by certain substituents can significantly affect binding interactions with the target protein. mdpi.com Similarly, for anti-influenza A virus agents, modifications on the phenyl ring were a key part of the SAR optimization. nih.gov

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of related compounds.

| Parent Scaffold/Target | Substituent (Position) | Observed Effect on Activity | Reference |

| Naphthalene-based antimycobacterials | Electron-withdrawing groups | Decreased in vitro efficiency | mdpi.com |

| Phenylpiperazines (Acaricidal) | 4-Chloro (para) on phenylsulfonyl | More active than meta- or ortho-isomers | nih.gov |

| Chrysin-based anticancer agents | Halogen atoms | Essential for better potency | nih.gov |

| Thieno[2,3-b]pyridine (FOXM1 inhibitors) | -CN (cyano group) | Decreased FOXM1 expression | mdpi.com |

| 2H-benzo[h]chromen-2-one (Anticancer) | Ortho-substituted phenyl | Relatively good inhibitory activity | nih.gov |

Impact of Piperazine (B1678402) Ring Conformation and Substitutions on Ligand-Target Interactions

The piperazine ring serves as a crucial linker and its conformation and substitutions are pivotal for optimal interaction with biological targets. The two nitrogen atoms within the six-membered piperazine ring provide structural rigidity and potential hydrogen bond donor and acceptor sites, which often leads to improved water solubility and target affinity. researchgate.net

SAR studies have revealed that in some cases, an unsubstituted piperazine ring is preferable for activity. For example, in a series of flavone-based compounds, an unsubstituted piperazine ring was found to be better for activity against K562 cancer cells. nih.gov Conversely, other studies show that substitution on the piperazine nitrogen is well-tolerated and can lead to potent compounds. nih.gov In the development of growth hormone secretagogues, a new class of potent, orally active phenyl piperazine-based compounds was discovered through modifications that mimicked the phenyl substituent arrangement in related spiroindanyl piperidine (B6355638) structures. nih.gov

The choice of the heterocyclic ring itself is also critical. Replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a significant decrease in the antitumor activity of certain matrine (B1676216) derivatives, indicating the importance of the piperazine scaffold for these specific compounds. nih.gov The conformation of the piperazine ring and its substituents can affect how other parts of the molecule, such as the phenyl group, are positioned within the binding pocket of a target, thereby influencing potency. polyu.edu.hk

The table below illustrates the impact of modifications to the piperazine ring.

| Compound Series | Modification | Impact on Biological Activity | Reference |

| Flavone-based anti-K562 agents | Unsubstituted piperazine ring | Better activity | nih.gov |

| Matrine derivatives (Antitumor) | Replacement with morpholine or pyrrolidine | Noticeable decrease in activity | nih.gov |

| Phenylpiperazines (Acaricidal) | Various R² substituents on piperazine N | No significant difference at 100 ppm | nih.gov |

| JNJ4796 analogues (Anti-influenza) | Optimization of piperazine ring | Identification of potent compound (R)-2c | nih.gov |

Role of Pyrimidine (B1678525) Ring Modifications in Modulating Pharmacological Profiles

The pyrimidine ring is a core structural component, and modifications to this heterocycle can profoundly alter the pharmacological profile of the resulting analogues. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisosteric replacement for other aromatic systems like a phenyl ring often enhances the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

Innovative synthetic strategies have been developed to diversify the pyrimidine core. One such approach involves the conversion of a pyrimidine into a pyrimidinium salt, which can then be cleaved and reconstructed to form various other nitrogen-containing heterocyles. nih.gov This "deconstruction–reconstruction" method allows for significant structural modifications that would be difficult to achieve through traditional synthesis, enabling extensive SAR studies. nih.gov

Specific modifications to the pyrimidine ring have led to significant changes in biological activity. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position transformed the compounds from antiviral to antitumor agents. nih.gov In another study, optimization of substituents at the 6-position of a 2-phenyl-pyrimidine-4-carboxamide scaffold led to potent and selective P2Y(12) antagonists. nih.gov The introduction of a 2,2,2-trifluoroethyl group was found to be the most effective for acaricidal activity in one series of phenylpiperazine derivatives. nih.gov The electronic effects of substituents on the pyrimidine ring are also important; electron-withdrawing groups can destabilize intermediates and lower reaction barriers for certain synthetic transformations. nih.gov

| Scaffold | Modification on Pyrimidine Ring | Resulting Activity/Property | Reference |

| 2,4-Diaminopyrimidines | Introduction of amino group at C-5 | Shift from antiviral to antitumor activity | nih.gov |

| 2,4-Diaminopyrimidines | Introduction of thiomethyl group at C-2 | Specific inhibition of EGFR protein kinase | nih.gov |

| 2-Phenyl-pyrimidine-4-carboxamides | Optimization of C-6 substituent | Potent and selective P2Y(12) antagonists | nih.gov |

| Pyrimidine-containing compounds | Conversion to pyrimidinium salt | Enables diversification into other heterocycles | nih.gov |

| 2-Thiouracil | Alkylation to 2-substituted thiopyrimidines-4-(3H)-ones | Antimicrobial and anticancer activity | nih.gov |

Identification of Key Pharmacophoric Features for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 2-phenylpyrimidine (B3000279) analogues and related structures, these studies have provided valuable insights for the design of new, more potent inhibitors.

A study on 2-phenylpyrimidine analogues as selective phosphodiesterase 4B (PDE4B) inhibitors led to the development of a five-point pharmacophore model. nih.govresearchgate.net This model, which consists of specific arrangements of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, successfully guided the development of a 3D-QSAR model with high predictive power. nih.govresearchgate.net Similarly, for a series of N3-phenylpyrazinones, which are structurally related, a six-point pharmacophore model was developed. This model included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov

These models highlight the importance of the spatial arrangement of key chemical features for effective binding to the target receptor. The phenyl ring often serves as a crucial hydrophobic feature that fits into a specific pocket of the target protein. The nitrogen atoms of the pyrimidine and piperazine rings frequently act as hydrogen bond acceptors, forming key interactions that anchor the ligand in the binding site. researchgate.net The identification of these key pharmacophoric features is essential for virtual screening and the rational design of novel derivatives with improved biological activity. nih.govnih.gov

Comparative SAR Analysis with Related Heterocyclic Scaffolds

Comparing the SAR of this compound with related heterocyclic scaffolds provides a broader understanding of the structural requirements for activity and can lead to the discovery of novel chemotypes.

One common comparison is the replacement of the piperazine ring with other cyclic amines. As mentioned previously, substituting the piperazine moiety in certain antitumor agents with morpholine or pyrrolidine resulted in a marked decrease in activity, underscoring the superiority of the piperazine ring for that particular scaffold. nih.gov

The pyrimidine ring itself is often considered a bioisostere of other aromatic systems. Its ability to mimic a phenyl ring while offering different physicochemical properties, such as improved solubility and hydrogen bonding capacity, makes it a valuable component in drug design. nih.gov In a study of equilibrative nucleoside transporter (ENT) inhibitors, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring in a series of FPMINT analogues led to a loss of inhibitory activity, demonstrating the importance of the larger aromatic system for that specific target. polyu.edu.hkresearchgate.netpolyu.edu.hk However, further substitutions on the new benzene ring could partially restore activity. researchgate.netpolyu.edu.hk

Biological Activities and Pharmacological Applications of 2 Phenyl 4 Piperazinopyrimidine Derivatives

Central Nervous System (CNS) Activities

Derivatives of the 2-phenyl-4-piperazinopyrimidine core have shown considerable promise in the modulation of CNS functions, particularly in the realms of antidepressant effects, cognitive enhancement, and interaction with key neurotransmitter systems.

Antidepressant Potential and Neurotransmitter Receptor Modulation

The search for novel antidepressants with improved efficacy and faster onset of action has led to the investigation of various heterocyclic compounds. While direct studies on this compound are limited, related structures containing the core phenylpiperazine and pyrimidine (B1678525) moieties have demonstrated significant antidepressant-like activity.

For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin (B10506) (5-HT) reuptake inhibition. The most promising compound from this series, A20, not only displayed stability in human liver microsomes but also exhibited good pharmacokinetic properties. In vivo, A20 effectively antagonized p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduced immobility time in the rat forced swimming test, a classic behavioral model of depression. nih.gov

Furthermore, research into 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives revealed selective monoamine oxidase A (MAO-A) inhibitory activity. Specifically, compounds 2j and 2m exhibited IC50 values of 23.10 µM and 24.14 µM, respectively, for MAO-A inhibition, a well-established target for antidepressant drugs. nih.gov The neuropharmacological activity of another piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), was found to be modulated by serotonergic pathways, demonstrating potential antidepressant-like effects that were blocked by a 5-HT1A receptor antagonist. nih.gov

These findings underscore the potential of the broader class of phenylpiperazine and pyrimidine-containing compounds to yield effective antidepressant agents, suggesting that the this compound scaffold is a promising area for further investigation.

Histamine (B1213489) H3 Receptor Antagonism and Cognitive Modulation

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the brain, including acetylcholine, norepinephrine, and dopamine (B1211576). Antagonists of the H3R have been shown to enhance cognitive function, making them attractive candidates for the treatment of cognitive disorders.

While specific data on this compound derivatives as H3R antagonists is not abundant, related pyrimidine and piperidine (B6355638) structures have shown significant activity. For example, a series of 5-substituted-2-thiazol-4-n-propylpiperazines were synthesized, with compound 3a displaying a high pA2 value of 8.38 at guinea pig H3 receptors. researchgate.net Another study on dual piperidine-based histamine H3 and sigma-1 receptor ligands identified compounds with high affinity for the H3 receptor, with Ki values below 100 nM. nih.gov These studies highlight the potential for piperazine-containing heterocyclic systems to act as potent H3R antagonists.

The development of non-imidazole H3 receptor ligands is of particular interest due to potentially improved pharmacokinetic properties. The investigation of various heterocyclic scaffolds, including those containing pyrimidine and piperazine rings, continues to be a promising avenue for the discovery of novel cognitive enhancers.

Serotonin Receptor Ligands and Related Therapeutic Areas

The serotonin system is a critical regulator of mood, cognition, and various physiological processes. Many CNS-active drugs target serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Derivatives containing the phenylpiperazine and pyrimidine moieties have been extensively studied as serotonin receptor ligands.

A series of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives demonstrated very high binding affinities for the 5-HT1A receptor, with some compounds also showing high affinity for the D2 and 5-HT7 receptors. For example, compound 6a had a Ki value of 32.0 nM for the 5-HT1A receptor, and compound 7g had a Ki of 5.0 nM. nih.gov These findings suggest the potential for developing multi-receptor ligands for the treatment of complex CNS disorders like schizophrenia and depression.

Another study focused on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential selective serotonin reuptake inhibitors (SSRIs). The most promising compound, A20 , showed potent 5-HT reuptake inhibition and demonstrated antidepressant-like effects in animal models. nih.gov Furthermore, research on thiazolo[5,4-d]pyrimidine (B3050601) derivatives identified compound 11 , 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, which exhibited a high binding affinity for the A2A adenosine (B11128) receptor (Ki = 8.62 nM) and also contained the key piperazine-pyrimidine linkage. mdpi.com

The ability of these related structures to potently interact with various serotonin receptors highlights the therapeutic potential of the this compound scaffold in areas beyond depression, including anxiety and other psychiatric conditions.

Anticancer Research and Target Inhibition

The versatility of the this compound scaffold extends to the field of oncology, where its derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes and the disruption of cellular signaling pathways.

Deubiquitinase Inhibition and DNA Damage Response Pathways

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a crucial role in regulating protein stability and function. The dysregulation of DUBs is implicated in various diseases, including cancer, making them attractive therapeutic targets. While specific inhibitors based on the this compound core have not been extensively reported, the general principle of targeting DUBs is highly relevant to cancer therapy.

In a broader context, a series of 4-(piperazin-1-yl)pyrimidines were designed and developed as irreversible menin inhibitors. Menin's interaction with the MLL1 protein is critical in certain types of leukemia. Compound 37 from this series emerged as a potent and selective inhibitor of MLL fusion protein-expressing leukemic cells, demonstrating a distinct mechanism of action by reducing menin protein levels and downregulating MEN1 transcription. nih.gov This highlights the potential of the piperazinyl-pyrimidine scaffold in targeting protein-protein interactions relevant to cancer.

Antiproliferative Effects in Various Cancer Cell Lines

Derivatives of the this compound scaffold and related structures have demonstrated significant antiproliferative activity against a range of cancer cell lines.

One study focused on the development of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones as inhibitors of Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. Compounds 5a , 5b , 5e , and 5f showed significant loss of cell viability with IC50 values of 22.68, 25.71, 18.23, and 29.34 µM, respectively. nih.gov

Another area of interest has been the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors. For example, compounds 12s , 12t , and 12u effectively inhibited tumor cell growth with GI50 values of 0.64, 0.33, and 0.42 μM, respectively. acs.org

Furthermore, a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their cytotoxicity against breast cancer cell lines. Compound 2 showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov

The development of dual EGFR and VEGFR-2 inhibitors has also been explored using pyrimidine derivatives. In a study of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives, compounds 10b and 2a exhibited potent dual inhibition with IC50 values of 0.161 and 0.141 μM for EGFR and 0.209 and 0.195 μM for VEGFR-2, respectively. rsc.org

These findings collectively demonstrate the potential of the this compound scaffold and its analogues as a source of novel anticancer agents with diverse mechanisms of action.

Interactive Data Tables

Table 1: CNS Receptor Binding Affinities of Representative Pyrimidine and Piperazine Derivatives

| Compound | Target | Ki (nM) | Reference |

| 6a | 5-HT1A | 32.0 | nih.gov |

| 7g | 5-HT1A | 5.0 | nih.gov |

| 11 | A2A Adenosine | 8.62 | mdpi.com |

| LQFM192 | Modulated by 5-HT1A | - | nih.gov |

| 3a | H3 Receptor (pA2) | 8.38 | researchgate.net |

Table 2: Antiproliferative Activity of Representative Pyrimidine and Piperazine Derivatives

| Compound | Cell Line | IC50 / GI50 (µM) | Target | Reference |

| 5a | Breast Cancer | 22.68 | PARP | nih.gov |

| 5e | Breast Cancer | 18.23 | PARP | nih.gov |

| 12t | Tumor Cells | 0.33 | CDK9 | acs.org |

| 12u | Tumor Cells | 0.42 | CDK9 | acs.org |

| 2 | MCF-7 | 0.013 | - | nih.gov |

| 10b | HepG-2 | 0.161 (EGFR), 0.209 (VEGFR-2) | EGFR/VEGFR-2 | rsc.org |

| 2a | HepG-2 | 0.141 (EGFR), 0.195 (VEGFR-2) | EGFR/VEGFR-2 | rsc.org |

| 37 | MLL-rearranged Leukemia | Potent Inhibition | Menin | nih.gov |

Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. This includes the inhibition of key enzymes and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., Leukotriene A4 Hydrolase)

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases. nih.gov Consequently, inhibiting LTA4 hydrolase is a significant therapeutic strategy for controlling inflammation. nih.gov

Research into inhibitors for LTA4 hydrolase has identified that piperidine and piperazine derivatives can be effective. nih.gov Through structure-based drug discovery, fragment libraries containing small molecules such as derivatives of nicotinamide (B372718) and indole (B1671886) have been used to develop potent LTA4H inhibitors. nih.govresearchgate.net These efforts have led to the creation of novel chemotypes that can modulate leukotriene biosynthesis. nih.govdrugbank.com While the piperazine scaffold is recognized as a key component in designing LTA4 hydrolase inhibitors, specific studies focusing exclusively on this compound derivatives as LTA4H inhibitors were not prominently identified in the reviewed literature.

Modulation of Phosphodiesterase Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Modulation of PDE activity is a validated approach for treating various conditions, including inflammatory, cardiovascular, and neurological disorders. Despite the therapeutic potential, a review of the scientific literature did not yield specific studies on the phosphodiesterase-modulating activities of compounds with the this compound core structure.

Antimicrobial Investigations (Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Piperazine and pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.

A study on the synthesis of novel pyrimidine derivatives incorporating a piperazine moiety revealed significant antimicrobial properties. nih.gov Specifically, a series of 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov

The investigation showed that compounds 5a and 5b exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov In the same study, compounds 5c and 5e displayed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at a 40 μg/ml concentration, although their activity was less than the standard drug, fluconazole. nih.gov The presence of electronegative functional groups and heterocyclic rings is thought to enhance the antimicrobial efficacy of these compounds. nih.gov

Table 1: Antimicrobial Activity of 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) Derivatives

| Compound | Substitution (R) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 5a | 4-chlorophenyl | Good | - |

| 5b | 4-methoxyphenyl | Good | - |

| 5c | 4-methylphenyl | - | Significant |

| 5e | 3,4,5-trimethoxyphenyl | - | Significant |

Data derived from a study on 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. nih.gov

Antiviral Properties

The development of novel antiviral agents is a critical area of pharmaceutical research. While various heterocyclic compounds are explored for this purpose, specific information regarding the antiviral properties of this compound derivatives is limited in the available literature. One study detailed the synthesis and antiviral evaluation of 2-(3-amino-4-piperazinylphenyl)chromone derivatives against SARS-CoV, which, while containing a piperazinylphenyl moiety, are structurally distinct from the pyrimidine-based scaffold central to this article. nih.gov Therefore, dedicated research is needed to ascertain the potential of this compound derivatives as antiviral agents.

Emerging and Miscellaneous Pharmacological Activities (e.g., Anti-implantation)

The exploration of new therapeutic applications for existing chemical scaffolds is an ongoing effort in drug discovery. Anti-implantation activity, which can form the basis for non-hormonal contraceptives, is one such area of investigation. However, based on a review of the current scientific literature, there is no specific information available on the anti-implantation activity or other emerging pharmacological roles of this compound derivatives. Further research is required to explore the full therapeutic potential of this class of compounds.

Mechanistic Investigations of 2 Phenyl 4 Piperazinopyrimidine Action

Receptor Binding Profiles and Specificity Studies

Comprehensive receptor binding assays are crucial for elucidating the pharmacological profile of a compound. For 2-Phenyl-4-piperazinopyrimidine, specific data from such studies are not readily found in published literature. However, the structural motifs present in the molecule, namely the phenylpiperazine and pyrimidine (B1678525) moieties, are common in a variety of biologically active compounds.

Derivatives of phenylpiperazine have been extensively studied for their interaction with a range of receptors, particularly in the central nervous system. For instance, various N-phenylpiperazine analogs have demonstrated significant affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.govnih.gov These receptors are key targets in the development of antipsychotic and antidepressant medications. Similarly, compounds containing a pyrimidine core have been investigated for their diverse biological activities.

The specificity of this compound for any particular receptor remains to be determined through rigorous binding studies. Such studies would typically involve radioligand displacement assays against a panel of known receptors to determine the compound's affinity (Ki) and selectivity. Without this data, any discussion of its receptor binding profile is speculative and based on the activities of structurally analogous compounds.

Enzyme Inhibition Kinetics and Molecular Mechanisms of Action

The potential for this compound to act as an enzyme inhibitor is another area requiring empirical investigation. Enzyme inhibition is a common mechanism of action for many therapeutic agents. The process involves the binding of a molecule to an enzyme, which decreases its activity. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.orgnih.gov

The relationship between IC50 and the inhibition constant (Ki) is dependent on the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. nih.gov For example, in competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

While specific enzyme inhibition data for this compound is not available, related structures offer some clues. For instance, certain piperazine (B1678402) derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters. One study on 1,2,4-triazole-piperazine derivatives reported potent inhibitory activity against MAO-A, with IC50 values in the nanomolar range for the most effective compounds. nih.gov Whether this compound shares this activity would need to be confirmed experimentally.

Cellular Pathway Elucidation and Signalling Modulation

The interaction of a compound with its molecular targets, be it receptors or enzymes, initiates a cascade of intracellular events known as signaling pathways. Elucidating how a compound modulates these pathways is fundamental to understanding its cellular effects. Abnormal activation of signaling pathways can contribute to various diseases, and drugs are often designed to target specific molecules within these pathways. nih.gov

Given the potential for phenylpiperazine derivatives to interact with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, it is plausible that this compound could modulate downstream signaling cascades. These might include pathways involving cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs). Computational studies on other heterocyclic compounds have suggested modulation of pathways such as neuroactive ligand-receptor interaction and calcium signaling. benthamscience.com However, without direct experimental evidence, the specific cellular pathways affected by this compound remain unknown.

In Vitro and Ex Vivo Pharmacological Characterization in Relevant Biological Models

In vitro and ex vivo studies are essential for characterizing the pharmacological effects of a compound in a controlled biological environment. These studies can provide insights into a compound's mechanism of action and its potential therapeutic applications.

For example, in vitro studies on derivatives of 2-phenyl-imidazo[1,2-a]pyridine have utilized electrophysiological techniques in Xenopus oocytes and patch-clamp recordings in neurons to demonstrate their modulatory effects on GABA-A receptors. nih.gov Similarly, the pharmacological characterization of a 2-phenyl-pyrimidine derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), revealed it to be a potent, state-dependent sodium channel blocker in cultured rat dorsal root ganglion neurons. nih.gov These examples highlight the types of in vitro models that could be employed to characterize the pharmacological properties of this compound.

Computational Chemistry and Molecular Modeling Approaches in 2 Phenyl 4 Piperazinopyrimidine Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to the active site of a target macromolecule, such as a protein or nucleic acid. For derivatives of the 2-Phenyl-4-piperazinopyrimidine scaffold, docking studies have been instrumental in elucidating binding modes and identifying key intermolecular interactions that govern their biological activity.

Researchers utilize molecular docking to screen virtual libraries of this compound analogs against various therapeutic targets. For instance, in studies involving similar pyrimidine (B1678525) structures, docking has been employed to assess inhibitory potential against enzymes like dihydrofolate reductase (DHFR) and topoisomerase II. nih.govnih.gov The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target protein, whose structure is typically obtained from crystallographic data. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Key interactions frequently identified in docking studies of pyrimidine and piperazine-containing compounds include:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine and piperazine (B1678402) rings often act as hydrogen bond acceptors, while any N-H groups can serve as donors. These interactions with amino acid residues like serine, threonine, and aspartic acid in a protein's active site are crucial for anchoring the ligand. researchgate.net

Hydrophobic Interactions: The phenyl group is a key contributor to hydrophobic interactions, fitting into nonpolar pockets within the binding site lined with residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the target protein.

These docking simulations provide a static snapshot of the ligand-target complex, offering valuable hypotheses about structure-activity relationships (SAR) that can be tested through synthesis and biological evaluation. nih.gov

Table 1: Example of Molecular Docking Application on Related Scaffolds

| Target Protein | Ligand Scaffold | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Phenyl Hydrazine of Piperidone | THR56, SER59 | Hydrogen Bonding | researchgate.net |

| Topoisomerase II-DNA Complex | 1,2-Benzothiazine with Phenylpiperazine | Aspartic Acid Residues | Hydrogen Bonding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies are essential for predicting the activity of untested analogs and for guiding the design of more potent molecules.

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a mathematical model. nih.govmdpi.com

For scaffolds related to this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

CoMFA: This method generates 3D grid-based steric and electrostatic fields around an aligned set of molecules. The resulting field values are used as descriptors to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.gov

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric map might show a green-colored region near the phenyl ring, suggesting that bulkier substituents at that position would enhance activity, while a yellow region would indicate that bulk is detrimental. These models serve as a powerful predictive tool to prioritize the synthesis of the most promising new derivatives. nih.gov

Table 2: QSAR Model Statistics for Thieno[3,2-d]pyrimidine Derivatives against H460 Cell Line

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Application | Reference |

|---|---|---|---|---|

| CoMFA | 0.436 | 0.937 | Predicts cytotoxic activity | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a single molecule, offering insights that are complementary to the interaction-focused approaches of docking and QSAR.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. ajchem-a.com The optimized geometry represents the lowest energy state of the molecule and is the foundational starting point for more advanced computational studies, including docking and molecular dynamics. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies higher reactivity. ajchem-a.com

Table 3: Example of FMO Energy Values for a Related Compound (4-Phenylpyrimidine)

| Parameter | Energy (eV) | Implication | Reference |

|---|---|---|---|

| E_HOMO | -6.931 | Electron-donating capability | researchgate.net |

| E_LUMO | -1.531 | Electron-accepting capability | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. chemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. researchgate.netresearchgate.net

Red/Orange/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable sites for electrophilic attack. These regions are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring would be expected to show strong negative potential.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

MEP analysis provides a powerful visual guide to understanding a molecule's reactivity and its potential non-covalent interaction sites, which is invaluable for predicting how it will bind to a biological target. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complexes

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the atomic motions of a system over time, providing detailed information on the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.govyoutube.com

The process begins with the ligand-protein complex, often derived from a docking study, which is solvated in a box of water molecules with ions to mimic physiological conditions. escholarship.org The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to simulate the movement of atoms over a specific period, typically ranging from nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Key Interactions: The persistence of hydrogen bonds and hydrophobic contacts identified in docking can be tracked throughout the simulation to confirm their importance. nih.gov

Conformational Changes: MD can show how the protein or ligand adjusts its conformation to achieve an optimal fit, a phenomenon known as "induced fit."

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular recognition, validating docking results and offering deeper insights for the rational design of potent inhibitors. youtube.com

Predictive Modeling and Virtual Screening Strategies for Novel Analogues

In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools for the rational design and discovery of new molecules. For the this compound scaffold, these approaches are pivotal in predicting the biological activities of yet-to-be-synthesized analogues and in efficiently screening vast virtual libraries to identify promising candidates. This section delves into the predictive modeling and virtual screening strategies that can be employed in the research and development of novel analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of predictive chemistry. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov For this compound derivatives, QSAR models can be developed to correlate specific structural features with their therapeutic efficacy. The process typically involves compiling a dataset of analogues with known activities and then calculating a wide array of molecular descriptors for each. These descriptors can be categorized into several types:

1D descriptors: Atom and bond counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Geometrical properties, surface area, volume.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship. These techniques generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. The resulting models can highlight specific regions where modifications to the this compound core would likely lead to enhanced biological activity.

Virtual screening is another powerful computational strategy that allows for the rapid and cost-effective identification of potential lead compounds from large chemical databases. This process can be broadly divided into two categories: ligand-based and structure-based virtual screening.

In the absence of a known 3D structure of the biological target, ligand-based virtual screening can be employed. This approach relies on the knowledge of existing active ligands. A reference compound, which could be a known active this compound analogue, is used to search for other molecules with similar properties. The similarity can be based on 2D fingerprints or 3D shape and pharmacophore features. Pharmacophore modeling, in particular, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.

When the three-dimensional structure of the target protein is available, structure-based virtual screening becomes a viable and powerful option. Molecular docking is the most common technique used in this approach. It involves predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. For this compound analogues, a library of virtual compounds can be docked into the active site of a relevant biological target. The compounds are then ranked based on their predicted binding scores, and the top-ranking molecules are selected for further experimental validation.

The integration of these predictive modeling and virtual screening techniques creates a synergistic workflow for the discovery of novel this compound analogues. For instance, a QSAR model might suggest that increasing the hydrophobicity of a particular substituent is beneficial. This information can then be used to design a focused library of virtual compounds for subsequent docking studies.

A hypothetical workflow for the discovery of novel this compound analogues could be:

Data Collection: Compile a set of known this compound derivatives with their experimentally determined biological activities.

QSAR Modeling: Develop a robust QSAR model to identify key molecular descriptors influencing activity.

Virtual Library Design: Create a virtual library of novel analogues based on the insights from the QSAR model.

Virtual Screening: Screen the virtual library against the target protein using molecular docking.

Hit Selection and Optimization: Select the most promising candidates for chemical synthesis and biological testing.

The following table illustrates the type of data that could be generated during a virtual screening campaign for novel this compound analogues targeting a specific kinase.

| Analogue ID | Modification on Piperazine Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted IC50 (nM) from QSAR Model |

| PPP-001 | 4-methyl | -8.5 | Asp145, Lys72, Leu120 | 75 |

| PPP-002 | 4-ethyl | -8.9 | Asp145, Lys72, Met118 | 62 |

| PPP-003 | 4-(2-hydroxyethyl) | -9.2 | Asp145, Lys72, Tyr123 | 48 |

| PPP-004 | 4-cyclopropyl | -8.7 | Asp145, Lys72, Phe144 | 70 |

| PPP-005 | 4-phenyl | -10.1 | Asp145, Lys72, Phe144, Val65 | 25 |

Through these computational strategies, the process of drug discovery can be significantly accelerated, allowing for the focused synthesis of compounds with a higher probability of success.

Preclinical Development and Translational Aspects of 2 Phenyl 4 Piperazinopyrimidine

Selectivity and Off-Target Activity Profiling

A crucial aspect of preclinical development is ensuring that a drug candidate interacts specifically with its intended target to minimize the risk of adverse effects. For the piperazinyl-pyrimidine analogues developed as CHIKV inhibitors, a cross-resistance study successfully confirmed that the viral capping machinery (nsP1) is their specific viral target. nih.gov This high degree of selectivity is a desirable characteristic for any antiviral therapeutic.

The following table summarizes the selectivity profile for a representative analogue from the piperazinyl-pyrimidine series targeting CHIKV:

| Target | Activity | Confirmation Method |

| Chikungunya Virus (CHIKV) nsP1 | Inhibitor | Cross-resistance studies |

| Off-Targets | Not specified | Not specified |

Further studies are essential to build a comprehensive off-target activity profile for these compounds against a broad panel of host cell targets to ensure their safety.

Considerations for Lead Optimization and Candidate Selection

Key considerations in the lead optimization of these and similar compounds include:

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the core structure influence biological activity is fundamental. For the piperazine (B1678402) pyridazinone series, SAR studies were crucial in identifying compounds with improved pharmacokinetic profiles. nih.gov

Metabolic Stability: A successful drug candidate must have a favorable metabolic profile. The piperazinyl-pyrimidine analogues targeting CHIKV were shown to possess the required metabolic stability. nih.gov

Physicochemical Properties: Properties such as solubility and permeability are optimized to ensure good oral bioavailability.

Safety Profile: Early assessment of a compound's safety is critical. The CHIKV inhibitor analogues were reported to have an excellent safety profile. nih.gov

The culmination of these optimization efforts for the anti-CHIKV compounds was the identification of potent, safe, and stable lead compounds for further development. nih.gov This systematic approach to lead optimization is essential for increasing the probability of success in bringing a new therapeutic to the clinic.

Conclusion and Future Perspectives

Summary of Key Research Findings on 2-Phenyl-4-piperazinopyrimidine

Research into this compound has primarily focused on the synthesis and biological evaluation of its numerous derivatives. While specific data on the parent compound is limited, extensive studies on its analogues have revealed significant potential across various therapeutic areas.

The synthesis of related structures typically involves the reaction of a 2-substituted-4-chloropyrimidine with piperazine (B1678402) or its derivatives. For instance, the synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a structurally similar compound, involves the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine. nih.gov This suggests that a probable synthetic route for this compound would involve the condensation of 2-phenyl-4-chloropyrimidine with piperazine.

The physicochemical properties of pyrimidine (B1678525) derivatives are influenced by their substituents. medcraveonline.com Generally, they are crystalline solids with solubility in organic solvents. vulcanchem.com The presence of the phenyl group in this compound imparts lipophilicity, while the piperazine and pyrimidine nitrogens can act as hydrogen bond acceptors, influencing its solubility and interaction with biological targets. nih.gov

The medicinal chemistry of piperazine-containing compounds is well-established, with the piperazine ring being a common feature in many approved drugs due to its ability to improve pharmacokinetic properties. nih.gov In the context of this compound derivatives, the piperazine moiety is often modified to modulate biological activity.

The biological activities of derivatives are diverse and significant. Analogues have demonstrated potent anticancer activity against various cell lines, including prostate cancer. nih.gov Some derivatives function by inducing apoptosis and inhibiting cell cycle progression. nih.gov Furthermore, 2-phenylpyrimidine (B3000279) derivatives have shown promise as antifungal agents by targeting enzymes like CYP51. nih.gov The phenylpiperazine scaffold is also known for its affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating central nervous system disorders. nih.govnih.gov

The structure-activity relationship (SAR) studies on these derivatives have provided valuable insights. For instance, in anticancer derivatives, the substitution pattern on the phenyl ring of the piperazine moiety can significantly impact cytotoxicity. nih.gov Similarly, for antifungal activity, modifications to the pyrimidine and phenyl rings can enhance efficacy. nih.gov

Identification of Promising Research Avenues

The existing body of research on this compound derivatives opens up several promising avenues for future investigation:

Targeted Synthesis and Evaluation of the Parent Compound: A focused effort to synthesize and comprehensively characterize the parent compound, this compound, is warranted. This would provide a crucial baseline for understanding the contributions of its core structure to the observed biological activities of its derivatives.

Exploration of Novel Therapeutic Targets: While research has focused on cancer and fungal infections, the affinity of the phenylpiperazine scaffold for neurological targets suggests that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.

Development of Isoform-Selective Inhibitors: For targets such as protein kinases and caspases, the development of derivatives with high selectivity for specific isoforms is a key challenge. Future research could focus on designing compounds that can differentiate between closely related enzyme isoforms to minimize off-target effects. For example, some 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives have shown selectivity for inflammatory caspases. nih.gov

Investigation of Drug Resistance Mechanisms: As with any potential therapeutic agent, understanding and overcoming mechanisms of drug resistance is crucial. Research should be directed towards elucidating how cancer cells or microbial pathogens might develop resistance to this compound derivatives and designing strategies to circumvent these mechanisms.

Interdisciplinary Approaches for Advancing this compound Research

To fully unlock the therapeutic potential of this compound, a collaborative, interdisciplinary approach is essential:

Computational Chemistry and Molecular Modeling: The use of computational tools can aid in the rational design of new derivatives with improved potency and selectivity. nih.gov Molecular docking and dynamics simulations can predict the binding modes of these compounds with their biological targets, guiding synthetic efforts.

Chemical Biology and Proteomics: Chemical biology approaches, such as the development of chemical probes based on the this compound scaffold, can be used to identify novel protein targets and elucidate the mechanism of action of these compounds.

Pharmacokinetics and Drug Metabolism Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is critical for their translation into clinical candidates. nih.gov This requires expertise in pharmacology and analytical chemistry.

Structural Biology: Obtaining crystal structures of this compound derivatives in complex with their biological targets would provide invaluable atomic-level insights into their binding interactions, facilitating further structure-based drug design efforts.

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenyl-4-piperazinopyrimidine and its derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Pyrimidine Formation: Condensation of guanidine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrimidine ring.

Piperazine Substitution: Introducing the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF).

Phenyl Group Functionalization: Suzuki-Miyaura coupling or Ullmann reactions to attach phenyl groups at the 2-position.

Derivatization: Post-synthetic modifications (e.g., carboxamide formation at the 5-position) to enhance biological activity .

Key Characterization Techniques:

Q. How can researchers structurally characterize this compound derivatives?

Methodological Answer: A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., distinguishing piperazine NH protons at δ 1.5–2.5 ppm).

- ¹³C NMR confirms carbon frameworks, such as pyrimidine C4-piperazine bonding (δ 155–160 ppm).

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹ in carboxamide derivatives) .

- Chromatographic Purity: HPLC or UPLC with UV/Vis detection ensures >95% purity for biological assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives as acetylcholinesterase inhibitors?

Methodological Answer: SAR studies focus on substituent effects:

- Pyrimidine C5 Position: Carboxamide groups enhance binding to acetylcholinesterase (AChE) catalytic sites.

- Phenyl Group Modifications: Electron-withdrawing groups (e.g., -CF₃) improve lipophilicity and blood-brain barrier penetration.

- Piperazine Flexibility: N-methylation reduces metabolic degradation while maintaining AChE affinity .

Example SAR Table:

| Derivative | Substituent (R) | IC₅₀ (nM) | LogP |

|---|---|---|---|

| A | -H | 1200 | 2.1 |

| B | -COCH₃ | 450 | 2.8 |

| C | -CF₃ | 85 | 3.5 |

Data adapted from kinetic studies and molecular docking .

Q. How should researchers resolve contradictory data in biological assays for this compound derivatives?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require systematic validation:

Dose-Response Reproducibility: Repeat assays with standardized protocols (e.g., Ellman’s method for AChE inhibition).

Off-Target Profiling: Screen against related enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects.

Molecular Dynamics Simulations: Analyze ligand-protein binding stability over 100+ ns trajectories to identify transient interactions .

Case Study:

A derivative showed inconsistent AChE inhibition (IC₅₀: 85 nM vs. 320 nM). MD simulations revealed solvent accessibility differences in the catalytic gorge, explaining batch-dependent variability .

Q. What experimental designs are recommended to assess the pharmacokinetic properties of this compound derivatives?

Methodological Answer: A tiered approach ensures comprehensive PK profiling:

In Vitro Assays:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).

- Caco-2 Permeability: Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).

In Vivo Studies:

Q. How can computational methods streamline the design of this compound-based therapeutics?

Methodological Answer: Integrated computational workflows:

Virtual Screening: Dock derivatives into target pockets (e.g., AChE) using Glide or AutoDock Vina.

QSAR Modeling: Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors.

ADMET Prediction: Tools like SwissADME forecast blood-brain barrier penetration and CYP450 interactions .

Example Workflow:

- Step 1: Generate 3D conformers with OMEGA.

- Step 2: Prioritize derivatives with docking scores < -8.0 kcal/mol.

- Step 3: Filter candidates with predicted LogP 2–4 and TPSA < 90 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.